molecular formula C19H22ClN3O2 B6458835 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline CAS No. 2549029-43-6

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B6458835
CAS No.: 2549029-43-6
M. Wt: 359.8 g/mol
InChI Key: ZPXXLOZNFAHNLV-UHFFFAOYSA-N
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Description

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the piperidine and morpholine moieties in this compound adds to its chemical diversity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Preparation of the Aryl Halide

    • The starting material, 6-chloroquinoline, is prepared through chlorination of quinoline using thionyl chloride or phosphorus pentachloride.
  • Step 2: Formation of the Organoboron Compound

    • The organoboron compound is synthesized by reacting piperidine with boronic acid under basic conditions.
  • Step 3: Suzuki–Miyaura Coupling

    • The aryl halide and the organoboron compound are then subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine
  • 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]benzene

Uniqueness

Compared to similar compounds, 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties. The combination of the piperidine and morpholine moieties further enhances its versatility and potential for various applications.

Properties

IUPAC Name

[4-(6-chloroquinolin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-15-5-6-16-14(12-15)4-7-18(21-16)23-10-11-25-17(13-23)19(24)22-8-2-1-3-9-22/h4-7,12,17H,1-3,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXXLOZNFAHNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(C=C3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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